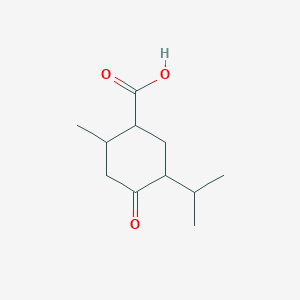![molecular formula C8H10Cl4O B14500461 1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) CAS No. 63490-74-4](/img/structure/B14500461.png)
1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) is a chemical compound characterized by its unique structure, which includes two dichlorocyclopropane groups connected by an oxybis(methylene) bridge
Preparation Methods
The synthesis of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) typically involves the reaction of dichlorocyclopropane derivatives with formaldehyde in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) can be compared with other similar compounds such as:
1,1’-[Oxybis(methylene)]bis(2-nitrobenzene): Similar in structure but with nitro groups instead of dichlorocyclopropane.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane): Contains oxirane groups instead of dichlorocyclopropane.
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]: Features methylenebis(oxy) groups with methyl substituents.
The uniqueness of 1,1’-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane) lies in its dichlorocyclopropane groups, which impart specific reactivity and properties not found in the other compounds.
Properties
CAS No. |
63490-74-4 |
|---|---|
Molecular Formula |
C8H10Cl4O |
Molecular Weight |
264.0 g/mol |
IUPAC Name |
1,1-dichloro-2-[(2,2-dichlorocyclopropyl)methoxymethyl]cyclopropane |
InChI |
InChI=1S/C8H10Cl4O/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6H,1-4H2 |
InChI Key |
PFMBRQMJIHLKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)COCC2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)


![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)


![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)


![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
